Technical Monograph: 2,6-Dibromo-4-(3-hydroxypropyl)phenol
Technical Monograph: 2,6-Dibromo-4-(3-hydroxypropyl)phenol
The following technical guide is structured to provide a comprehensive, mechanistic, and practical analysis of 2,6-Dibromo-4-(3-hydroxypropyl)phenol . It is designed for researchers requiring actionable data on synthesis, characterization, and application logic.
Content Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Analytical Researchers
Chemical Identity & Structural Logic[1][2]
This molecule represents a specific halogenated derivative of dihydro-p-coumaryl alcohol. Its structure is defined by a phenolic core activated for electrophilic substitution, yet sterically and electronically modulated by two bromine atoms at the ortho positions.
| Property | Detail |
| IUPAC Name | 2,6-Dibromo-4-(3-hydroxypropyl)phenol |
| Common Synonyms | 3-(3,5-Dibromo-4-hydroxyphenyl)-1-propanol; Dibromo-dihydro-p-coumaryl alcohol |
| Molecular Formula | |
| Molecular Weight | 309.98 g/mol |
| CAS Registry | Not widely indexed as a commodity; see Precursor CAS: 10210-17-0 |
| SMILES | OC1=C(Br)C=C(CCCO)C=C1Br |
Structural Analysis
The molecule features three distinct functional zones:
-
Phenolic Hydroxyl (C1-OH): The primary site of acidity. The flanking bromine atoms (positions 2,6) exert a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa compared to the non-brominated precursor (predicted pKa
6.5–7.0 vs. 10.0 for phenol). -
Aromatic Core: The symmetry of the 2,6-substitution pattern results in a simplified NMR signal (singlet for aromatic protons).
-
Aliphatic Alcohol Chain (C4-propyl-OH): A primary alcohol tethered by a propyl chain. This remains chemically distinct from the phenolic hydroxyl, allowing for selective functionalization (e.g., esterification or oxidation) without affecting the aromatic ring.
Synthesis & Manufacturing Protocol
Objective: Synthesize 2,6-Dibromo-4-(3-hydroxypropyl)phenol via controlled electrophilic aromatic substitution (EAS).
Mechanistic Rationale
The synthesis relies on the strong ortho/para directing power of the phenolic -OH group.[1] Since the para position is blocked by the 3-hydroxypropyl chain, bromination is directed exclusively to the thermodynamically favored 2 and 6 ortho positions.
Critical Control Point: Over-bromination can lead to oxidation of the aliphatic alcohol or radical bromination of the alkyl chain. Conditions must be mild (low temperature, controlled stoichiometry).
Experimental Protocol
Reagents:
-
Precursor: 3-(4-Hydroxyphenyl)-1-propanol (1.0 eq) [CAS: 10210-17-0][2][3]
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.05 eq) or Bromine (
) (2.05 eq) -
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)
-
Quench: Sodium Thiosulfate (
)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-(4-Hydroxyphenyl)-1-propanol (10 mmol, 1.52 g) in anhydrous MeCN (50 mL) under an inert atmosphere (
). Cool the solution to 0°C in an ice bath. -
Addition: Dissolve NBS (20.5 mmol, 3.65 g) in MeCN (20 mL). Add this solution dropwise to the phenol mixture over 30 minutes. Note: Slow addition prevents localized high concentrations of radical species.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1) or HPLC. The starting material (
) should disappear, replaced by a less polar product ( ). -
Quench: Add 10% aqueous
(20 mL) to neutralize excess bromine (indicated by color change from orange/yellow to clear). -
Workup: Remove volatile solvent under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/Chloroform or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Synthesis Pathway Visualization
Caption: Electrophilic aromatic substitution pathway converting the phenol precursor to the 2,6-dibromo derivative.
Physicochemical Properties & Characterization
Accurate characterization relies on identifying the symmetry imposed by the 2,6-dibromo substitution.
Predicted Data Profile[3][5]
| Parameter | Value / Description | Source/Logic |
| Appearance | White to pale yellow crystalline solid | Typical of halogenated phenols |
| Melting Point | 85 – 95 °C | Estimated > precursor (54°C) due to MW increase |
| Solubility | DMSO, Methanol, Ethanol, Ethyl Acetate | Hydrophobic halogens reduce water solubility |
| pKa (Phenol) | 6.8 ± 0.5 | Inductive effect of two ortho-Br atoms |
| LogP | ~3.2 | Increased lipophilicity vs precursor (LogP ~1.[3]3) |
Analytical Fingerprint
1. Mass Spectrometry (MS-ESI):
-
Ionization: Negative mode (
) is preferred due to the acidic phenol. -
Isotope Pattern: The presence of two bromine atoms creates a distinctive 1:2:1 triplet pattern for the molecular ion cluster.
-
(
) -
(
) — Base Peak -
(
)
-
(
2. Nuclear Magnetic Resonance (
-
Aromatic Region: A sharp singlet integrating to 2H around
7.3–7.5 ppm. Logic: The 2,6-dibromo substitution makes protons at positions 3 and 5 chemically equivalent. -
Aliphatic Region:
-
Triplet (
~2.6 ppm, 2H, benzylic ) -
Quintet (
~1.8 ppm, 2H, middle ) -
Triplet (
~3.6 ppm, 2H, )
-
Applications & Biological Relevance[1][7]
Drug Discovery & Medicinal Chemistry
This molecule serves as a versatile "Linker Scaffold." The primary alcohol allows for attachment to larger pharmacophores (e.g., via ether or ester linkages), while the dibromophenol moiety mimics thyroid hormones (thyroxine, T4) or marine natural products.
-
Thyromimetics: The 2,6-dibromophenol core is a structural mimic of the inner ring of iodothyronines, making this compound a candidate for designing Thyroid Hormone Receptor (TR) agonists
-selective).
Marine Natural Product Analogues
Brominated phenols are abundant in marine algae (Polysiphonia spp.). This compound is used as a standard to study the biosynthesis of polybrominated diphenyl ethers (PBDEs) or as a reference metabolite in biodegradation studies of brominated flame retardants.
Antioxidant Activity
Like hindered phenols (e.g., BHT), the 2,6-dibromo substitution stabilizes the phenoxy radical formed after hydrogen atom donation.
-
Mechanism:
-
The bulky bromine atoms provide steric protection, extending the lifetime of the radical and preventing rapid coupling side reactions.
Experimental Workflow: Antioxidant Screening
Caption: Workflow for validating the antioxidant capacity of the target molecule.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
GHS Signal Word: WARNING
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H411: Toxic to aquatic life with long-lasting effects (typical for brominated aromatics).
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle the solid powder in a fume hood to avoid inhalation of dust.
-
Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers for high-temperature incineration.
References
-
Synthesis of Brominated Phenols
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Organic Syntheses, Coll.[4] Vol. 2, p. 173 (1943); Vol. 15, p. 24 (1935). (Standard protocols for phenol bromination).
-
Biological Activity of Bromophenols
- Liu, M., et al. (2011). "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs, 9(7), 1273–1292.
-
Precursor Data (3-(4-Hydroxyphenyl)-1-propanol)
- PubChem CID: 82452.
- Related Thyromimetic Structures: Scanlan, T. S., et al. (2001). "Selective thyromimetics: Tissue-selective thyroid hormone agonists." Current Opinion in Drug Discovery & Development. (Context for 2,6-dibromophenol pharmacophore).
